(2-Methyl-4-propoxyphenyl)methanol
Overview
Description
(2-Methyl-4-propoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the phenyl ring is further substituted with a methyl group at the second position and a propoxy group at the fourth position
Mechanism of Action
Target of Action
Many drugs and bioactive compounds exert their effects by interacting with specific proteins in the body, often enzymes or receptors. The nature of this interaction can vary widely, from inhibiting an enzyme’s activity to activating a receptor, and can have far-reaching effects on physiological processes .
Mode of Action
The mode of action refers to how a compound interacts with its target to produce a biological effect. This could involve binding to a specific site on the target protein, leading to a change in the protein’s activity. The compound could act as an agonist (activating the target), an antagonist (blocking the target), or a modulator (altering the target’s activity in some way) .
Biochemical Pathways
Once a compound interacts with its target, it can influence various biochemical pathways. This could involve upregulating or downregulating specific metabolic pathways, altering signal transduction, or affecting gene expression .
Pharmacokinetics
This refers to how the body affects a drug, including processes of absorption, distribution, metabolism, and excretion (ADME). Factors such as solubility, stability, and molecular size can influence a compound’s pharmacokinetics .
Result of Action
The result of a compound’s action can be observed at the cellular, tissue, organ, or organism level. This could include changes in cell behavior, tissue response, organ function, or overall health status .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, presence of other molecules, and specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-propoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with p-cresol (4-methylphenol).
Etherification: The hydroxyl group of p-cresol is protected, followed by bromination to introduce a bromine atom at the para position.
Substitution: The brominated intermediate undergoes nucleophilic substitution with propyl alcohol to form the propoxy derivative.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-4-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (2-Methyl-4-propoxyphenyl)aldehyde or (2-Methyl-4-propoxybenzoic acid).
Reduction: Formation of (2-Methyl-4-propoxyphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Methyl-4-propoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis .
Comparison with Similar Compounds
(2-Methyl-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.
(2-Methyl-4-butoxyphenyl)methanol: Similar structure but with a butoxy group instead of a propoxy group.
(2-Methyl-4-isopropoxyphenyl)methanol: Similar structure but with an isopropoxy group instead of a propoxy group .
Uniqueness: (2-Methyl-4-propoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
IUPAC Name |
(2-methyl-4-propoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7,12H,3,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXPMINIXEAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254062-63-9 | |
Record name | (2-methyl-4-propoxyphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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